2,2'-Anhydro-L-thymidine

Descripción general

Descripción

2,2’-Anhydro-L-thymidine is an antiviral and anticancer agent . It is a synthetic nucleoside and a monophosphate that was first synthesized in 1967 . It has been used as a potential antiviral agent and is a key intermediate in the synthesis of antiviral drugs, specifically used for research involving HIV/AIDS .

Synthesis Analysis

2,2’-Anhydro-L-thymidine can be synthesized using various methods . One of the synthesis methods involves a reaction with bis(phenyl) carbonate and sodium hydrogencarbonate in N,N-dimethyl-formamide at 150 degrees Celsius for 1 hour . The yield of this reaction is 91% .

Molecular Structure Analysis

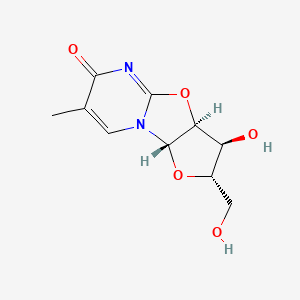

The molecular formula of 2,2’-Anhydro-L-thymidine is C10H12N2O5 . Its molecular weight is 240.21 g/mol .

Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Anhydro-L-thymidine is 240.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.

Aplicaciones Científicas De Investigación

Biochemical Modulation in Cancer Therapy

Thymidine plays a crucial role as a biochemical modulator in cancer treatment, enhancing the effectiveness of chemotherapy agents such as 5-fluorouracil and methotrexate. Research has explored its potential to improve therapeutic outcomes by modulating the biochemical pathways of cancer cells, despite lacking antitumor activity on its own (O'dwyer et al., 1987).

Enzymatic Influence on Chemotherapy

The activity of enzymes like dihydropyrimidine dehydrogenase (DPD) and thymidine kinase (TK) significantly impacts the efficacy and side effects of pyrimidine chemotherapy drugs. Understanding the variations in enzyme activity among individuals helps optimize chemotherapy, reducing side effects and enhancing therapeutic effects (Pei, 2002).

Tracking Cellular Proliferation and Neurogenesis

In neuroscientific research, thymidine analogs like (3H)thymidine are used to mark DNA synthesis, aiding in the study of cell birth, adult neurogenesis, and stem cell therapies in the brain. This methodology, however, has limitations that require careful interpretation and supplemental techniques for accurate DNA synthesis measurement (Spector & Johanson, 2007).

Mitochondrial Thymidine Kinase and Drug Development

Research on mitochondrial thymidine kinase (TK-2) has unveiled its critical role in maintaining mitochondrial DNA pools. TK-2's activity influences the development of mitochondrial diseases and the side effects of nucleoside analogues in treatments, highlighting the enzyme's importance in mitochondrial function and therapeutic side effect management (Pérez-Pérez et al., 2005).

Wound Healing and Angiogenesis

The role of thymidine derivatives in stimulating angiogenesis for wound healing has been explored, demonstrating the potential for developing advanced wound dressings. These findings suggest that thymidine and its analogs can promote blood vessel formation and improve healing in chronic wounds, offering a promising avenue for therapeutic applications (Dikici et al., 2021).

Direcciones Futuras

Research on 2,2’-Anhydro-L-thymidine is ongoing, and there is potential for new discoveries and applications. For example, research suggests that there is an untapped reservoir of chemical diversity in DNA hypermodifications . Additionally, the compound has been used in the synthesis of pharmaceutically relevant nucleoside analogues .

Mecanismo De Acción

Target of Action

2,2’-Anhydro-L-thymidine, also known as L-2,2’-Anhydrothymidine, is a synthetic nucleoside . It primarily targets Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cell replication.

Mode of Action

The compound interacts with its targets by acting as a substrate . This interaction can inhibit the synthesis of DNA and RNA in vitro . It has also been shown to be effective against the herpes simplex virus type 1 (HSV1) .

Biochemical Pathways

The affected pathways involve the synthesis of DNA and RNA. By acting as a substrate for key enzymes, 2,2’-Anhydro-L-thymidine can disrupt these pathways, leading to inhibition of DNA and RNA synthesis . This can have downstream effects on cell replication and viral replication, particularly in the case of HSV1 .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as an antiviral and anticancer agent .

Result of Action

The molecular and cellular effects of 2,2’-Anhydro-L-thymidine’s action include the inhibition of DNA and RNA synthesis . This can lead to a decrease in cell replication and viral replication, making it potentially effective against certain viruses, such as HSV1 .

Action Environment

The action, efficacy, and stability of 2,2’-Anhydro-L-thymidine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature .

Propiedades

IUPAC Name |

(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOAUCNUMYOQI-AZRUVXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433733-92-7 | |

| Record name | (2S,3S,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tertryhydro-6H-furo[2’,3’:4,5][1,3]oxazolo [3,2-a]pyrimidin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-, (2S,3S,3aR,9aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)

![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)

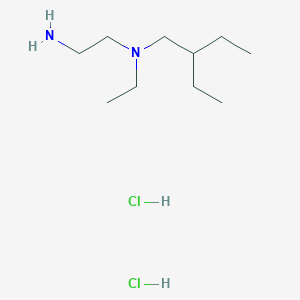

![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)

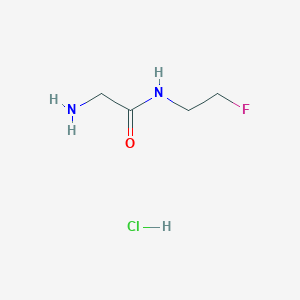

![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)